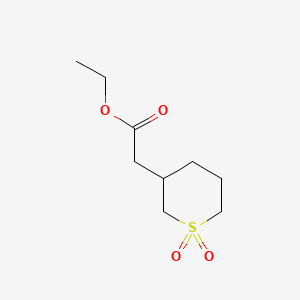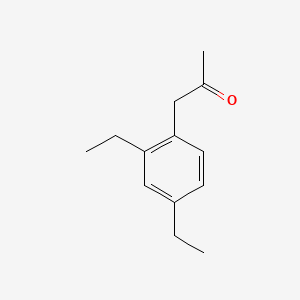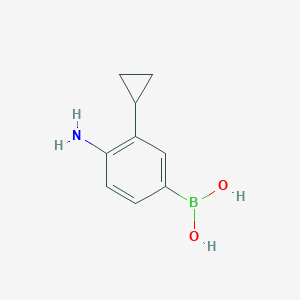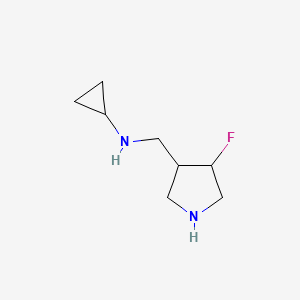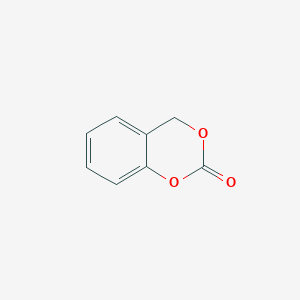
4H-1,3-Benzodioxin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin-2-one is an organic compound belonging to the class of benzodioxins It is characterized by a dioxin ring fused to a benzene ring, with a ketone functional group at the second position
Synthetic Routes and Reaction Conditions:
Iodocyclization Method: One of the primary methods for synthesizing this compound involves the iodocyclization of t-butyl 2-vinylphenyl carbonates. This reaction is carried out in the presence of iodine and sodium hydrogencarbonate, yielding 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives.
Salicylic Acid and Acetylenic Esters Method: Another approach involves the direct synthesis from salicylic acids and acetylenic esters.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tributyltin hydride is a typical reducing agent used in the synthesis of methyl derivatives.
Substitution: Halogenated derivatives can be substituted using nucleophiles such as amines or thiols under mild conditions.
Major Products:
- Major products from these reactions include various substituted benzodioxinones, which can be further functionalized for specific applications.
Scientific Research Applications
4H-1,3-Benzodioxin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown potential as antiplasmodial and cytotoxic agents.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1,3-Benzodioxane: Similar in structure but lacks the ketone functional group at the second position.
1,3-Benzodioxole: Contains a dioxole ring instead of a dioxin ring.
1,3-Benzoxathiin: Contains a sulfur atom in place of one of the oxygen atoms in the dioxin ring.
Uniqueness:
- 4H-1,3-Benzodioxin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for functionalization. Its ketone group at the second position allows for a variety of chemical transformations that are not possible with its analogs .
Properties
CAS No. |
112055-31-9 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H6O3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI Key |
VBHGUFRETGTKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
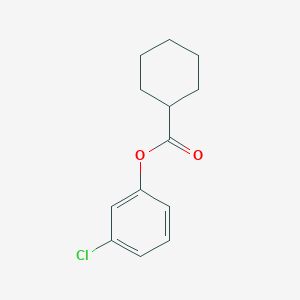
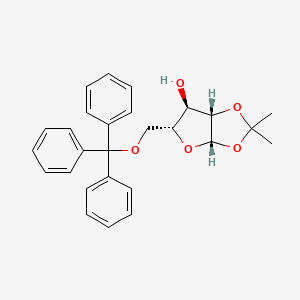

![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

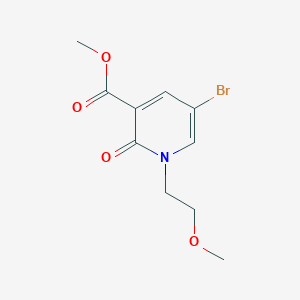
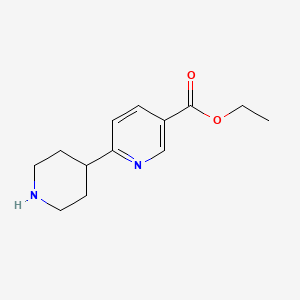
![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)
